molecular formula C7H4N2O3S B1587786 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid CAS No. 33304-84-6

7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid

Cat. No. B1587786
CAS RN: 33304-84-6
M. Wt: 196.19 g/mol
InChI Key: JNYBSNXHAWFFFZ-UHFFFAOYSA-N
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Description

“7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C7H4N2O3S . It is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines and their 2-substituted derivatives have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .


Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes . Singh et al. developed an efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .


Molecular Structure Analysis

The molecular structure of “7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid” is characterized by a thiazolo[3,2-a]pyrimidine ring system . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The study by Dong and Zhao (2019) presents an efficient synthetic methodology for producing 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives, which share structural similarities with 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid. This method involves catalyst-free, one-pot reactions utilizing ultrasound irradiation, demonstrating high regioselectivity and applicability to a wide range of substrates. The detailed mechanisms were explored through density functional theory (DFT) calculations, indicating a sequence of hydrogen-bond directed reactions leading to the desired products (Hong-Ru Dong & Yuming Zhao, 2019).

Structural and Conformational Analysis

Nagarajaiah and Begum (2014) conducted a study focusing on the structural modifications and supramolecular aggregation of thiazolo[3, 2-a]pyrimidines, providing insights into their conformational features. This research offers valuable information on the intermolecular interactions and packing features of these compounds, which could be relevant to understanding the properties of 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid derivatives (H. Nagarajaiah & N. Begum, 2014).

Potential Therapeutic Applications

Research by Becan et al. (2022) on thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid, highlights their potential as anticancer agents. This study synthesized new derivatives and evaluated their antiproliferative activity against various cancer cell lines, demonstrating significant biological activity for some compounds. This indicates the potential therapeutic applications of related thiazolo[3,2-a]pyrimidine derivatives in cancer treatment (L. Becan, Anna Pyra, N. Rembiałkowska, & I. Bryndal, 2022).

Antimicrobial and Anti-inflammatory Properties

Tozkoparan et al. (1999) synthesized 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters and evaluated their anti-inflammatory activities. Some compounds exhibited moderate anti-inflammatory activity, suggesting the potential of thiazolo[3,2-a]pyrimidine derivatives in developing new anti-inflammatory drugs (B. Tozkoparan, M. Ertan, P. Kelicen, & R. Demirdamar, 1999).

properties

IUPAC Name

7-oxo-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-5-3-4(6(11)12)9-1-2-13-7(9)8-5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYBSNXHAWFFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=O)C=C(N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391568
Record name 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid

CAS RN

33304-84-6
Record name 7-Oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33304-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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